Fenoxanil

Chiral Pesticide Stereoselective Fungicidal Activity Bioactivity Assay

Fenoxanil (CAS 115852-48-7) is a systemic and protective propionamide fungicide developed by BASF and Nihon Nohyaku for the specific control of rice blast (Magnaporthe oryzae / Pyricularia oryzae). Its mode of action is the inhibition of melanin biosynthesis in the fungal appressorium, preventing host penetration.

Molecular Formula C15H18Cl2N2O2
Molecular Weight 329.2 g/mol
CAS No. 115852-48-7
Cat. No. B053544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoxanil
CAS115852-48-7
Molecular FormulaC15H18Cl2N2O2
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
InChIKeyIUOKJNROJISWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoxanil (CAS 115852-48-7): Chemical and Functional Profile for Scientific Procurement


Fenoxanil (CAS 115852-48-7) is a systemic and protective propionamide fungicide [1] developed by BASF and Nihon Nohyaku for the specific control of rice blast (Magnaporthe oryzae / Pyricularia oryzae) [2]. Its mode of action is the inhibition of melanin biosynthesis in the fungal appressorium, preventing host penetration . The commercial product is a mixture of four stereoisomers, with the (R,RS) configuration comprising approximately 85% [3].

Why Generic Substitution is Not Advisable for Fenoxanil-Based Formulations


Substituting Fenoxanil with other melanin biosynthesis inhibitors (MBIs) or broad-spectrum alternatives is scientifically unsound. While compounds like tricyclazole share the same target site, Fenoxanil's in vivo efficacy and unique stereoisomer profile are distinct. Crucially, Fenoxanil belongs to FRAC Group 16.1 (MBI-R), whereas tricyclazole is in Group 16.2 (MBI-D), indicating different biochemical targets and resistance mechanisms [1]. Furthermore, the bioactivity of Fenoxanil is overwhelmingly stereospecific, with one isomer (1R,2R)-(+)-Fenoxanil contributing over 96% of the total activity; generic mixtures with uncontrolled isomeric ratios will not achieve the same level of disease control [2].

Quantitative Differentiators: Evidence-Based Comparison of Fenoxanil Against Closest Analogs


Stereoisomer-Specific Bioactivity: The (1R,2R)-(+)-Fenoxanil Advantage

The commercial mixture of Fenoxanil contains four stereoisomers, but a single isomer, (1R,2R)-(+)-Fenoxanil, is responsible for the vast majority of its fungicidal activity against Magnaporthe oryzae. This isomer is 3.7 times more bioactive than the commercial isomeric mixture and 21.7 times more bioactive than the (1S,2S)-(-)-Fenoxanil isomer [1]. This stereospecificity is a critical quality control parameter; any variation in isomeric purity directly impacts field efficacy.

Chiral Pesticide Stereoselective Fungicidal Activity Bioactivity Assay

Comparative Field Efficacy: Fenoxanil + Isoprothiolane vs. Tricyclazole for Rice Blast Control

In a field trial evaluating fungicide formulations against rice blast, a combination of Fenoxanil and Isoprothiolane provided superior disease control compared to a tricyclazole-based treatment. The Fenoxanil + Isoprothiolane treatment resulted in a leaf blast severity of 8.8% and a neck blast incidence of 4.7%, while the tricyclazole treatment resulted in 11.9% leaf blast severity and 6.2% neck blast incidence [1]. This demonstrates a quantifiable improvement in disease suppression at the field level.

Field Efficacy Rice Blast Disease Severity

Therapeutic Efficacy Benchmark: Fenoxanil vs. Isoprothiolane

Greenhouse studies evaluating the therapeutic (post-infection) effect of fungicides on rice blast show a clear performance gap between Fenoxanil and the older standard, isoprothiolane. 20% Fenoxanil SC achieved a high level of preventative control (efficacy >90%) at a dosage range of 180-360 g/ha [1]. In contrast, the therapeutic efficacy of 40% isoprothiolane EC was only 69.04% at a higher dosage of 480 g/ha [1]. This suggests Fenoxanil provides more robust and reliable control under curative application scenarios.

Therapeutic Efficacy Greenhouse Trial Rice Blast

Mode of Action Specificity: In Vivo vs. In Vitro Activity Profile

Fenoxanil's mode of action as a melanin biosynthesis inhibitor (MBI) results in a unique activity profile: it shows no direct inhibition of mycelial growth in vitro but is highly effective in vivo. This is evidenced by an in vitro EC50 value of >50 µg/mL, which is >100-fold higher than its in vivo EC50 of 1.5795 µg/mL against Magnaporthe grisea [1]. This contrasts with quinone outside inhibitors (QoIs) like azoxystrobin, which directly inhibit spore germination with low EC50 values (e.g., 0.0367-0.935 µg/mL) [1], and demethylation inhibitors (DMIs) like tebuconazole, which inhibit mycelial growth (EC50 0.2186-0.8634 µg/mL) [1].

Mode of Action Melanin Biosynthesis Inhibitor EC50

Validated Application Scenarios for Fenoxanil in Research and Agricultural Production


Formulation Development Requiring Defined Chiral Purity

For research into next-generation, high-efficiency fungicide formulations, procuring Fenoxanil with a characterized and controlled isomeric profile is essential. The finding that (1R,2R)-(+)-Fenoxanil is 3.7-fold more active than the commercial mixture [1] provides a clear target for enantioselective synthesis or chiral chromatography in manufacturing. Studies on reducing environmental load or improving food safety will benefit from using a single, high-efficiency isomer [1].

Field Trials for Comparative Efficacy in Rice Blast Resistance Management Programs

Fenoxanil is a critical component for field trials designed to evaluate or validate resistance management strategies. Its unique MBI-R (FRAC 16.1) mode of action [1] distinguishes it from MBI-D fungicides like tricyclazole. Its demonstrated field efficacy in mixtures, such as the combination with isoprothiolane that reduced leaf blast severity to 8.8% compared to 11.9% for tricyclazole [2], makes it a benchmark treatment. Such trials are essential for generating local recommendations and delaying the onset of fungicide resistance in high-pressure rice-growing regions.

Greenhouse Assays for Evaluating Curative vs. Protective Fungicide Activity

Fenoxanil serves as a positive control or reference compound in greenhouse assays aimed at characterizing the protective and curative properties of new chemical entities. Its established high preventive efficacy (>90% at 180-360 g/ha) and moderate therapeutic performance [1] provide a well-defined baseline for evaluating new fungicides. This is particularly useful for screening compounds that may offer an improved therapeutic window or for confirming the mode of action of novel melanin biosynthesis inhibitors.

Technical Documentation Hub

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58 linked technical documents
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